5-Formylnicotinamide

Descripción

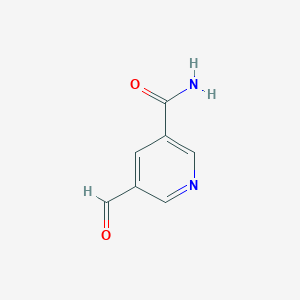

5-Formylnicotinamide is a derivative of nicotinamide, a form of vitamin B₃ (niacin), characterized by a formyl (-CHO) group substituted at the 5-position of the pyridine ring. Nicotinamide derivatives play critical roles in cellular metabolism, particularly in redox reactions involving NAD⁺/NADH.

Propiedades

Fórmula molecular |

C7H6N2O2 |

|---|---|

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

5-formylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H6N2O2/c8-7(11)6-1-5(4-10)2-9-3-6/h1-4H,(H2,8,11) |

Clave InChI |

PWHUZENCIRXAOK-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC=C1C(=O)N)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Formylnicotinamide can be synthesized through several methods. One common approach involves the formylation of nicotinamide using formic acid or formic acid derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of 5-Formylnicotinamide may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Formylnicotinamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed

Oxidation: 5-Carboxynicotinamide.

Reduction: 5-Hydroxymethylnicotinamide.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Formylnicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD) analogs.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in modulating cellular redox states and its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 5-Formylnicotinamide involves its interaction with cellular enzymes and pathways. It can be converted into nicotinamide adenine dinucleotide (NAD) analogs, which play a crucial role in cellular redox reactions and energy metabolism. The compound may also influence DNA repair mechanisms and cellular stress responses through its effects on NAD-dependent enzymes .

Comparación Con Compuestos Similares

Data Table: Key Properties of 5-Formylnicotinamide and Analogs

| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 5-Formylnicotinamide | Pyridine | -CHO | ~150.13* | High polarity, potential redox activity |

| 5-Aminonicotinamide | Pyridine | -NH₂ | ~138.14* | High solubility, hydrogen bonding |

| 5-Methylnicotinamide | Pyridine | -CH₃ | ~136.15* | Hydrophobic, metabolic stability |

| 5-Amino-2-pyridinecarboxylic acid | Pyridine | -NH₂, -COOH | ~154.12 | Acidic, pharmaceutical intermediate |

| n-(4-amino-2,6-dichloropyrimidin-5-yl)-n-benzyl formamide | Pyrimidine | -CONH₂ | 342.62 | Electron-deficient, antiviral potential |

*Calculated based on nicotinamide (122.12 g/mol) and substituent masses.

Actividad Biológica

5-Formylnicotinamide (5-FNA) is a derivative of nicotinamide, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Formylnicotinamide is characterized by the presence of a formyl group attached to the nicotinamide ring. This structural modification influences its biological activity and interaction with various molecular targets.

1. Antimicrobial Activity

Research indicates that 5-FNA exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 5-FNA against common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

| Streptococcus pneumoniae | 20 |

2. Anticancer Properties

5-FNA has been investigated for its potential anticancer effects. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable case study involving breast cancer cells demonstrated that treatment with 5-FNA reduced cell viability significantly.

The mechanism by which 5-FNA exerts its biological effects involves several pathways:

- Enzyme Inhibition : The formyl group can interact with active sites of enzymes, inhibiting their function.

- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that 5-FNA can increase ROS levels, leading to oxidative stress in cancer cells, which can trigger cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-FNA was tested against a panel of bacterial strains. The results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells revealed that treatment with 5-FNA resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.